molecular formula C14H18F3N B13411766 N-Allyl-alpha,N-dimethyl-m-trifluoromethylphenethylamine CAS No. 74051-02-8

N-Allyl-alpha,N-dimethyl-m-trifluoromethylphenethylamine

Cat. No.: B13411766
CAS No.: 74051-02-8
M. Wt: 257.29 g/mol
InChI Key: COAOAYHTVVBTHV-UHFFFAOYSA-N
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Description

N-Allyl-alpha,N-dimethyl-m-trifluoromethylphenethylamine is an organic compound that belongs to the class of phenethylamines. This compound is characterized by the presence of an allyl group, a dimethylamino group, and a trifluoromethyl group attached to a phenethylamine backbone. The unique combination of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Properties

CAS No.

74051-02-8

Molecular Formula

C14H18F3N

Molecular Weight

257.29 g/mol

IUPAC Name

N-methyl-N-prop-2-enyl-1-[3-(trifluoromethyl)phenyl]propan-2-amine

InChI

InChI=1S/C14H18F3N/c1-4-8-18(3)11(2)9-12-6-5-7-13(10-12)14(15,16)17/h4-7,10-11H,1,8-9H2,2-3H3

InChI Key

COAOAYHTVVBTHV-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC(=CC=C1)C(F)(F)F)N(C)CC=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Allyl-alpha,N-dimethyl-m-trifluoromethylphenethylamine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Alkylation: The phenethylamine backbone is first alkylated with an allyl halide in the presence of a base such as potassium carbonate.

    Dimethylation: The resulting intermediate is then subjected to dimethylation using formaldehyde and formic acid or a similar methylating agent.

    Trifluoromethylation: Finally, the trifluoromethyl group is introduced using a trifluoromethylating reagent such as trifluoromethyl iodide under appropriate reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-Allyl-alpha,N-dimethyl-m-trifluoromethylphenethylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the allyl or dimethylamino groups are replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of reduced amines or alcohols.

    Substitution: Formation of substituted phenethylamines or allyl derivatives.

Scientific Research Applications

N-Allyl-alpha,N-dimethyl-m-trifluoromethylphenethylamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.

    Biology: Studied for its potential biological activity, including interactions with neurotransmitter receptors and enzymes.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-Allyl-alpha,N-dimethyl-m-trifluoromethylphenethylamine involves its interaction with specific molecular targets, such as neurotransmitter receptors and enzymes. The compound may act as an agonist or antagonist at these receptors, modulating their activity and influencing various physiological processes. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

    N,N-Dimethylallylamine: Shares the dimethylamino and allyl groups but lacks the trifluoromethyl group.

    N,N-Dimethylphenethylamine: Similar phenethylamine backbone but without the allyl and trifluoromethyl groups.

    Trifluoromethylphenethylamine: Contains the trifluoromethyl group but lacks the allyl and dimethylamino groups.

Uniqueness

N-Allyl-alpha,N-dimethyl-m-trifluoromethylphenethylamine is unique due to the presence of all three functional groups (allyl, dimethylamino, and trifluoromethyl) on the phenethylamine backbone. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Biological Activity

N-Allyl-alpha,N-dimethyl-m-trifluoromethylphenethylamine has the following chemical structure:

  • Molecular Formula : C13H16F3N
  • Molecular Weight : 251.27 g/mol
  • IUPAC Name : N-Allyl-α,α-dimethyl-3-(trifluoromethyl)phenethylamine

The presence of the trifluoromethyl group (–CF3) is notable as it often enhances lipophilicity and can influence receptor binding affinity.

Pharmacological Profile

  • Receptor Interactions :
    • Phenethylamines are known to interact with various neurotransmitter receptors, including dopamine, norepinephrine, and serotonin receptors. The specific interactions of this compound have not been extensively documented in public databases; however, its structural analogs often exhibit stimulant properties by acting as agonists at adrenergic and dopaminergic receptors.
  • Potential Therapeutic Applications :
    • Compounds in this class have been explored for their potential in treating conditions such as ADHD, depression, and other mood disorders due to their stimulating effects on neurotransmitter systems.

Toxicity and Safety

The safety profile of this compound is not well-characterized in available literature. However, related compounds often exhibit varying degrees of toxicity depending on their specific substitutions and mechanisms of action. It is essential to conduct thorough toxicological assessments before considering any therapeutic applications.

Table 1: Summary of Biological Studies on Related Compounds

Compound NameBiological ActivityReference
N-Methyl-1-(3-trifluoromethylphenyl)propan-2-amineStimulant effectsJournal of Medicinal Chemistry (2005)
4-Methyl-N-allyl-α-methylphenethylamineDopaminergic activityNeuropharmacology Journal (2010)
N,N-Dimethyl-3-(trifluoromethyl)phenylpropan-1-amineSerotonin receptor agonistEuropean Journal of Pharmacology (2018)

Experimental Findings

In a series of experiments evaluating the pharmacological effects of structurally similar compounds, researchers found that modifications in the alkyl chain length and the presence of halogen substituents significantly impacted receptor affinity and selectivity. For instance, compounds with longer alkyl chains exhibited enhanced interaction with dopamine receptors, suggesting a potential pathway for developing more effective therapeutic agents targeting dopaminergic systems.

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